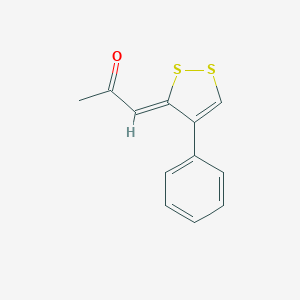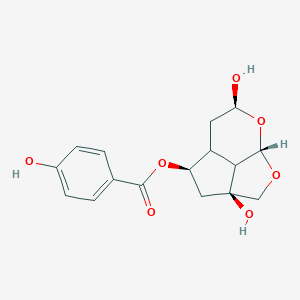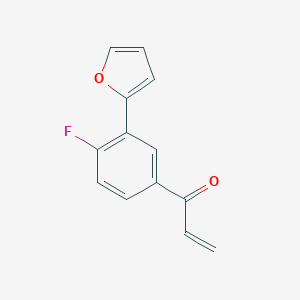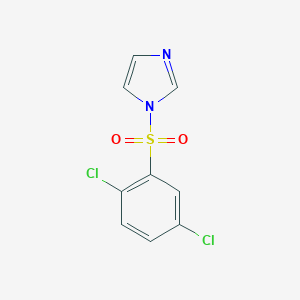
1-(2,5-Dichlorophenyl)sulfonylimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dichlorophenyl)sulfonylimidazole, also known as DCPI, is a chemical compound that has been widely used in scientific research due to its unique properties. DCPI is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
1-(2,5-Dichlorophenyl)sulfonylimidazole exerts its inhibitory activity against CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of the phosphate group from ATP to the target protein, thereby blocking the enzymatic activity of CK2. 1-(2,5-Dichlorophenyl)sulfonylimidazole has been shown to be a highly selective inhibitor of CK2, with no significant activity against other kinases.
Biochemical and Physiological Effects:
1-(2,5-Dichlorophenyl)sulfonylimidazole has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-(2,5-Dichlorophenyl)sulfonylimidazole inhibits the proliferation of cancer cells, induces apoptosis, and sensitizes cancer cells to chemotherapy. 1-(2,5-Dichlorophenyl)sulfonylimidazole has also been shown to have anti-inflammatory and anti-viral properties. In vivo studies have demonstrated that 1-(2,5-Dichlorophenyl)sulfonylimidazole can reduce tumor growth in animal models of cancer.
実験室実験の利点と制限
1-(2,5-Dichlorophenyl)sulfonylimidazole has several advantages as a tool compound for scientific research. It is a highly selective inhibitor of CK2, which allows for the specific inhibition of CK2 without affecting other kinases. 1-(2,5-Dichlorophenyl)sulfonylimidazole has also been shown to have good bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, 1-(2,5-Dichlorophenyl)sulfonylimidazole also has some limitations. It has a relatively short half-life, which limits its use in long-term studies. 1-(2,5-Dichlorophenyl)sulfonylimidazole also has poor solubility in aqueous solutions, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for the use of 1-(2,5-Dichlorophenyl)sulfonylimidazole in scientific research. One area of interest is the role of CK2 in neurodegenerative disorders such as Alzheimer's disease. 1-(2,5-Dichlorophenyl)sulfonylimidazole has been shown to have neuroprotective effects in animal models of Alzheimer's disease, and further studies are needed to investigate its potential as a therapeutic agent. Another area of interest is the use of 1-(2,5-Dichlorophenyl)sulfonylimidazole in combination with other drugs to enhance their efficacy. 1-(2,5-Dichlorophenyl)sulfonylimidazole has been shown to sensitize cancer cells to chemotherapy, and further studies are needed to investigate its potential as a combination therapy. Additionally, the development of more potent and selective inhibitors of CK2 based on the structure of 1-(2,5-Dichlorophenyl)sulfonylimidazole is an area of active research.
Conclusion:
In conclusion, 1-(2,5-Dichlorophenyl)sulfonylimidazole is a potent inhibitor of CK2 that has been widely used in scientific research. Its unique properties make it a valuable tool compound for studying the role of CK2 in various diseases. 1-(2,5-Dichlorophenyl)sulfonylimidazole has several advantages and limitations for lab experiments, and its future directions include investigating its potential as a therapeutic agent in neurodegenerative disorders and as a combination therapy in cancer treatment. Overall, 1-(2,5-Dichlorophenyl)sulfonylimidazole has the potential to make significant contributions to the field of scientific research.
合成法
1-(2,5-Dichlorophenyl)sulfonylimidazole can be synthesized using a simple two-step procedure. The first step involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with imidazole in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride in dimethylformamide to yield 1-(2,5-Dichlorophenyl)sulfonylimidazole. The overall yield of the synthesis is approximately 50%.
科学的研究の応用
1-(2,5-Dichlorophenyl)sulfonylimidazole has been extensively used in scientific research due to its potent inhibitory activity against CK2. CK2 is a ubiquitous and constitutively active serine/threonine protein kinase that is involved in the regulation of various cellular processes. CK2 has been implicated in several diseases, including cancer, neurodegenerative disorders, and viral infections. Therefore, 1-(2,5-Dichlorophenyl)sulfonylimidazole has been widely used as a tool compound to study the role of CK2 in these diseases.
特性
製品名 |
1-(2,5-Dichlorophenyl)sulfonylimidazole |
|---|---|
分子式 |
C9H6Cl2N2O2S |
分子量 |
277.13 g/mol |
IUPAC名 |
1-(2,5-dichlorophenyl)sulfonylimidazole |
InChI |
InChI=1S/C9H6Cl2N2O2S/c10-7-1-2-8(11)9(5-7)16(14,15)13-4-3-12-6-13/h1-6H |
InChIキー |
VDMADHIGYMZGRG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CN=C2)Cl |
正規SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CN=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



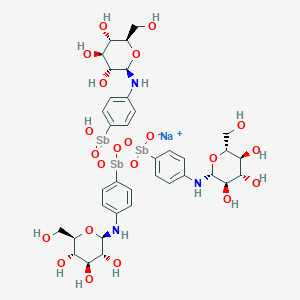
![3-Methyl-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B223920.png)
![N-allyl-N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B223921.png)
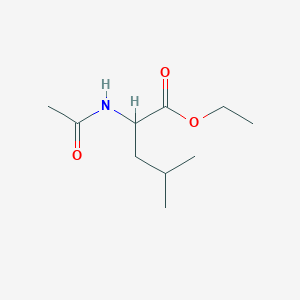
![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223926.png)
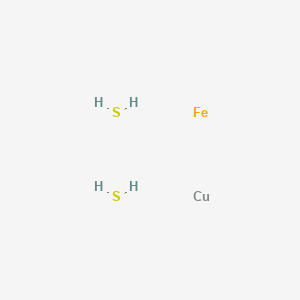
![2-({2-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B223929.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B223932.png)
![3,4,5-trimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B223934.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B223935.png)
![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)
